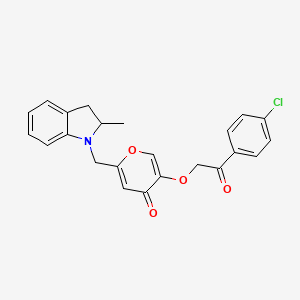
5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H20ClNO4 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN1O3, with a molecular weight of approximately 349.81 g/mol. The structure includes a pyran ring, which is known for its diverse biological activities, and a chlorophenyl group that may contribute to its pharmacological effects.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClNO₃ |
| Molecular Weight | 349.81 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyran compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) pathways in microglial cells. This suggests a possible therapeutic role in neuroinflammatory conditions such as Alzheimer's disease and Parkinson's disease, where inflammation plays a critical role in disease progression .
Neuroprotective Properties
In vivo studies have demonstrated that similar compounds can protect dopaminergic neurons from neurotoxic agents like MPTP, which is used to model Parkinson's disease. The protective mechanism involves the attenuation of oxidative stress and inflammatory responses, indicating that this compound could be beneficial in treating neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial activity of pyran derivatives has also been reported. These compounds can exhibit inhibitory effects against various bacterial strains, potentially making them candidates for developing new antibiotics .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK), leading to reduced inflammation and enhanced neuronal survival.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a critical feature, often mediated through the activation of caspases and the intrinsic apoptotic pathway.
Case Study 1: Neuroprotection in MPTP Model
In a study involving mice treated with MPTP, prophylactic administration of a compound structurally related to the target molecule resulted in decreased levels of pro-inflammatory cytokines and improved motor function tests. The study concluded that such compounds could serve as neuroprotective agents against Parkinson's disease .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on various cancer cell lines revealed that derivatives of pyran compounds led to significant reductions in cell viability and induced apoptosis. The study highlighted the potential for these compounds in developing new cancer therapies .
属性
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-15-10-17-4-2-3-5-20(17)25(15)12-19-11-21(26)23(14-28-19)29-13-22(27)16-6-8-18(24)9-7-16/h2-9,11,14-15H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCSTFZJJKMYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














